molecular formula C17H19NO B14675092 Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl- CAS No. 35050-70-5

Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-

Cat. No.: B14675092
CAS No.: 35050-70-5
M. Wt: 253.34 g/mol
InChI Key: RLHYWQSMJNSUQS-UHFFFAOYSA-N
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Description

Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl- is an organic compound with the molecular formula C18H21NO It is known for its unique structure, which includes a benzenamine core substituted with a 4-methoxyphenylmethylene group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl- typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-propylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzenamine derivatives.

    Reduction: Aminobenzenamine derivatives.

    Substitution: Halogenated or sulfonated benzenamine derivatives.

Scientific Research Applications

Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies on its binding affinity and specificity are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-N-(phenylmethylene)-: Similar structure but lacks the propyl group.

    Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]-: Similar structure with a butyl group instead of a propyl group.

    Benzenamine, 4-ethoxy-N-[(4-methoxyphenyl)methylene]-: Contains an ethoxy group instead of a propyl group.

Uniqueness

Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

35050-70-5

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(4-propylphenyl)methanimine

InChI

InChI=1S/C17H19NO/c1-3-4-14-5-9-16(10-6-14)18-13-15-7-11-17(19-2)12-8-15/h5-13H,3-4H2,1-2H3

InChI Key

RLHYWQSMJNSUQS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC

Origin of Product

United States

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